Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VEGFR/FGFR Inhibitor ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor ODM-203 inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.
Darolutamide is a nonsteroidal androgen receptor antagonist for the treatment of castrate-resistant, non-metastatic prostate cancer (nmCRPC). This condition occurs in the majority of patients with advanced prostate cancer who have been treated with androgen receptor antagonists. Though prior treatment for prostate cancer has been successful for these patients, the cancer eventually progresses to become resistant to existing therapies. This warrants further treatment. The goal of treatment with darolutamide is to delay the progression of prostate cancer to metastatic disease, increasing quality of life and life expectancy for those with advanced prostate cancer. Darolutamide was developed by Bayer HealthCare Pharmaceuticals Inc. and approved by the FDA on July 30th, 2019. Darolutamide is a third generation, oral nonsteroidal antiandrogen used to treat nonmetastatic castration-resistant prostate cancer. Darolutamide is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice. Darolutamide is a formulation containing an androgen receptor (AR) antagonist with potential antineoplastic activity. Darolutamide binds to ARs in target tissues; subsequently, inhibiting androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes that regulate prostate cancer cell proliferation. This ultimately leads to an inhibition of growth in AR-expressing prostate cancer cells.
Oe-9000 is a novel blocker of voltage-gated Na(+) currents in neurons. It reversibly reduces slowly activating and inactivating tetrodotoxin-resistant (TTX-R) Na(+) currents as well as rapidly activating and inactivating TTX-sensitive (TTX-S) Na(+) currents at low micromolar concentrations.
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is a member of the class of oxadiazoloquinoxalines that is 1H-[1,2,4]oxadiazolo[4,3-a]quinoxaline substituted at position 1 by an oxo group. It has a role as an EC 4.6.1.2 (guanylate cyclase) inhibitor.
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is an aromatic amide that is 2,6-dimethylaniline in which the two amino hydrogens are replaced by chloroacetyl and 2-oxotetrahydrofuran-3-yl groups It is an aromatic amide, an organochlorine compound, a butan-4-olide and a tertiary carboxamide.
Ogerin is a positive allosteric modulator of G protein-coupled receptor 68 (GPR68). It increases proton-induced cAMP production in HEK293T cells expressing the human receptor in a reporter assay. Ogerin inhibits proton-mediated calcium release in the same cells when used at a concentration of 10 µM. It impairs contextual, but not cued, fear conditioning in wild-type, but not Gpr68 knockout, mice when administered at a dose of 10 mg/kg. Ogerin is a selective GPR68 PAM, suppressing recall in fear conditioning in wild-type but not in GPR68-knockout mice.
OGG1-IN-O8 is an inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1; IC50 = 0.35 µM). It is selective for OGG1 over Nei-like DNA glycosylase 1 (NEIL1), endonuclease III homolog 1 (NTH1), and formamidopyrimidine DNA glycosylase (Fpg) at 50 µM. OGG1-IN-O8 is an inhibitor of 8-Oxoguanine DNA Glycosylase-1 (OGG1).
Lysine-specific demethylase 1 (LSD1) is a protein lysine demethylase that specifically demethylates histone H3 lysine 4 (H3K4) and H3K9, resulting in transcriptional repression. Host LSD1 is also recruited by certain viruses to limit H3K9 methylation, which can repress viral genes necessary for infection. Lysine-specific demethylase 1 (LSD1) is a protein lysine demethylase that specifically demethylates histone H3 lysine 4 (H3K4) and H3K9, resulting in transcriptional repression. Host LSD1 is also recruited by certain viruses to limit H3K9 methylation, which can repress viral genes necessary for infection. OG-L002 is a potent inhibitor of LSD1 (IC50 = 0.02 µM) that less effectively inhibits the monoamine oxidases A (MAO-A) and MAO-B (IC50s = 1.38 and 0.72 µM). It blocks the expression of immediate early (IE) genes of herpes simplex virus (HSV) in HeLa cells but not that of cellular control genes. OG-L002 also reduces the expression of human cytomegalovirus IE genes and adenovirus E1A gene in mammalian cells. It is effective in vivo, repressing HSV primary infection in mice and blocking HSV reactivation from latency in a mouse ganglion explant model. OG-L002 is a novel, potent, and selective LSD1/KDM1A inhibitor that epigenetically blocks the herpes simplex lytic replication and reactivation from latency. OG-L002 is a potent LSD1 inhibitor that has been found to inhibit herpes simplex virus (HSV) immediate early gene expression and viral yield in vitro and suppresses HSV primary infection in vivo.